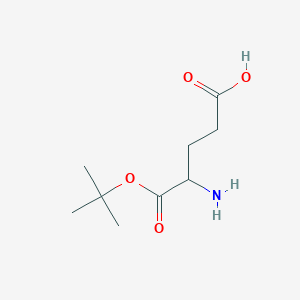
h-d-glu-otbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-glutamic acid tert-butyl ester, commonly referred to as H-D-Glu-OtBu, is a derivative of glutamic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and versatility. It is a white to off-white solid with a molecular weight of 203.24 g/mol and a chemical formula of C9H17NO4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-D-Glu-OtBu is synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Glu-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield glutamic acid and tert-butyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
H-D-Glu-OtBu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex compounds
Wirkmechanismus
The mechanism of action of H-D-Glu-OtBu is primarily related to its role as a derivative of glutamic acid. In biological systems, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-OtBu: Another derivative of glutamic acid with similar properties.
Fmoc-Glu-OtBu: Used in peptide synthesis as a protecting group.
Boc-Glu-OtBu: Another protecting group used in peptide synthesis
Uniqueness
H-D-Glu-OtBu is unique due to its specific esterification with tert-butyl alcohol, which provides distinct chemical properties and reactivity. Its use as a non-cleavable linker in antibody-drug conjugates and as a solubilizing agent in peptide synthesis highlights its versatility and importance in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
25456-76-2; 45120-30-7; 57294-38-9 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.238 |
IUPAC-Name |
4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
QVAQMUAKTNUNLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














